molecular formula C16H19NO2S2 B2819125 N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide CAS No. 1448044-00-5

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2819125
CAS No.: 1448044-00-5
M. Wt: 321.45
InChI Key: ODBBHCGJVPPERH-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.
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Scientific Research Applications

Structural Study and Supramolecular Assembly

A structural study on a series of nimesulide derivatives, including those with thiophene and p-tolyl groups, highlighted the importance of intermolecular interactions and the effect of substitution on their supramolecular assembly. The study utilized X-ray powder diffraction to determine crystal structures and analyzed the nature of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots, providing insights into the structural basis of their properties and potential applications (Dey et al., 2015).

Asymmetric Synthesis and Cyclopropanation

Research on asymmetric cyclopropanation has demonstrated a new synthesis route for enantiomerically pure cyclopropyl phosphonic acids, which are analogs of GABA B antagonists. This work reveals the synthetic versatility and potential application of compounds with a p-tolyl group in medicinal chemistry (Midura & Mikołajczyk, 2002).

Computational Study on Molecular Conformation

A DFT-based computational study on the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamide compounds has provided valuable data for understanding the electronic structure and properties of these molecules, which could be crucial for their application in various scientific research fields (Karabacak et al., 2010).

Synthetic Approach to Derivatives

A novel synthetic approach demonstrated the high reactivity of phenylmethanesulfonamide derivatives through alkylation reactions, which is significant for developing new chemical entities with potential applications in pharmaceuticals and materials science (Aizina et al., 2012).

Properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-13-2-4-14(5-3-13)12-21(18,19)17(16-6-7-16)10-15-8-9-20-11-15/h2-5,8-9,11,16H,6-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBHCGJVPPERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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